REACTION_CXSMILES
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[OH:1][CH2:2][CH2:3][NH:4][C:5]1[C:10]([NH2:11])=[CH:9][CH:8]=[CH:7][N:6]=1.[C:12](OC(=O)C)(=O)[CH3:13]>>[OH:1][CH2:2][CH2:3][N:4]1[C:5]2=[N:6][CH:7]=[CH:8][CH:9]=[C:10]2[N:11]=[C:12]1[CH3:13]
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Name
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|
Quantity
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3.4 g
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Type
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reactant
|
Smiles
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OCCNC1=NC=CC=C1N
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Name
|
|
Quantity
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140 mL
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Type
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reactant
|
Smiles
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C(C)(=O)OC(C)=O
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Type
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CUSTOM
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Details
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stirred
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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at reflux for 15 hours
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Duration
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15 h
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Type
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TEMPERATURE
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Details
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The reaction mixture was cooled
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Type
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CUSTOM
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Details
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the excess of reagent removed under reduced pressure
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Type
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DISSOLUTION
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Details
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The dark brown oil was dissolved in ethanol (100 ml)
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Type
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ADDITION
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Details
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2N sodium hydroxide (50 ml) was added
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Type
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STIRRING
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Details
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the mixture was stirred for 15 minutes
|
Duration
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15 min
|
Type
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CUSTOM
|
Details
|
the solvents removed under reduced pressure
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Type
|
CUSTOM
|
Details
|
The residue was chromatographed over silica eluting with 10% methanol in ethyl acetate
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Name
|
|
Type
|
product
|
Smiles
|
OCCN1C(=NC=2C1=NC=CC2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.32 g | |
YIELD: PERCENTYIELD | 59% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |